molecular formula C22H17F6NO2S B12960343 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole

3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole

Cat. No.: B12960343
M. Wt: 473.4 g/mol
InChI Key: LJASLLBPYOWJBD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole is a complex organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is notable for its unique structure, which includes multiple functional groups such as methyl, methoxyphenyl, thienyl, and hexafluorocyclopentenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common method involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . This reaction is highly efficient and regiospecific, allowing for the selective synthesis of the desired isoxazole derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact . These methods often employ readily available starting materials and mild reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17F6NO2S

Molecular Weight

473.4 g/mol

IUPAC Name

4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-methoxyphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C22H17F6NO2S/c1-10-17(11(2)31-29-10)19-18(20(23,24)22(27,28)21(19,25)26)15-9-16(32-12(15)3)13-5-7-14(30-4)8-6-13/h5-9H,1-4H3

InChI Key

LJASLLBPYOWJBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC(=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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